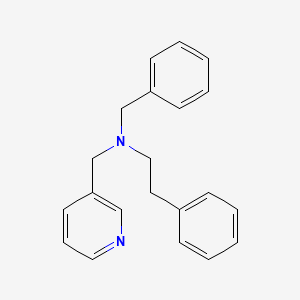![molecular formula C16H23NO2 B3851775 {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol
Übersicht
Beschreibung
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine and benzyl alcohol and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anxiolytic agent. The compound has also been found to exhibit antipsychotic properties and has been studied for its potential use in the treatment of schizophrenia. Additionally, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
The exact mechanism of action of {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation of neurotransmitter activity is believed to be responsible for the compound's analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties.
Biochemical and Physiological Effects:
{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models. The compound has also been found to reduce anxiety and improve cognitive function in animal models. Additionally, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol has been found to exhibit antipsychotic properties and has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol in lab experiments include its potential as an analgesic, anti-inflammatory, anxiolytic, and antipsychotic agent. Additionally, the compound has been found to exhibit potential use in the treatment of drug addiction and withdrawal symptoms. However, the limitations of using {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol in lab experiments include its limited availability and the lack of comprehensive studies on its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol. One potential direction is to study the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study the compound's long-term effects and potential side effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound and exploring its potential use in other areas of pharmacology.
Conclusion:
In conclusion, {1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. The compound has been found to exhibit various biochemical and physiological effects, including its potential use as an analgesic, anti-inflammatory, anxiolytic, and antipsychotic agent. However, there is still much to be learned about the compound's mechanism of action, long-term effects, and potential side effects. Future research in these areas could lead to the development of new treatments for a variety of conditions.
Eigenschaften
IUPAC Name |
[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-11-19-16-9-4-3-7-14(16)12-17-10-6-5-8-15(17)13-18/h2-4,7,9,15,18H,1,5-6,8,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVFEIIQDBLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Allyloxy)benzyl]-2-piperidinyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)

![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851723.png)

![1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
![2-[benzyl(3-bromo-4-fluorobenzyl)amino]ethanol](/img/structure/B3851738.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
![6-chloro-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3851758.png)
amino]methyl}phenol](/img/structure/B3851762.png)

![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)